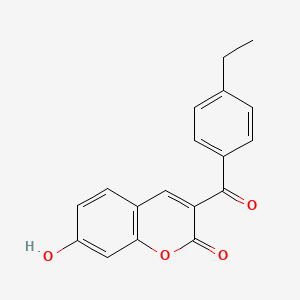
3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are benzopyrone derivatives and are widely distributed in nature, especially in green plants. They have a wide range of biological activities, including anti-inflammatory, anti-coagulant, anti-viral, and anti-cancer properties .
Molecular Structure Analysis
The molecular structure of “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” would likely consist of a chromen-2-one core structure, with a 4-ethylbenzoyl group attached at the 3-position and a hydroxy group at the 7-position. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” would depend on the specific conditions and reagents used. Coumarin derivatives can undergo a variety of reactions, including substitutions, additions, and complexation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Green Synthetic Approaches :An efficient, environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, related to the compound of interest, has been developed. This synthesis involves a one-pot three-component reaction utilizing Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts under ultrasonic irradiation or reflux conditions in water. This method offers advantages such as simplicity, excellent yields, short reaction times, and the reusability of the catalyst without significant loss of activity, highlighting a sustainable approach to synthesizing chromene derivatives (Esmaeilpour et al., 2015).
Biological Activities :Research on coordination compounds of related chromen-2-one structures with Cu(II), Co(II), and Zn(II) salts has led to the synthesis of compounds characterized by various spectroscopic techniques. These compounds demonstrated significant antimicrobial and antioxidant activities, suggesting potential therapeutic applications. Additionally, their drug-likeness and ADMET properties have been calculated, indicating the pharmaceutical relevance of such chromen-2-one derivatives (Belkhir-Talbi et al., 2019).
Catalysis and Reaction Efficiency :Another study employed starch solution as a highly efficient homogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives via a one-pot three-component condensation. This method is notable for its non-toxicity, biodegradability, simple work-up, and short reaction times, further demonstrating the versatile synthetic utility and eco-friendly approaches toward such compounds (Hazeri et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-ethylbenzoyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-2-11-3-5-12(6-4-11)17(20)15-9-13-7-8-14(19)10-16(13)22-18(15)21/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEDRQDJNYPUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2834852.png)
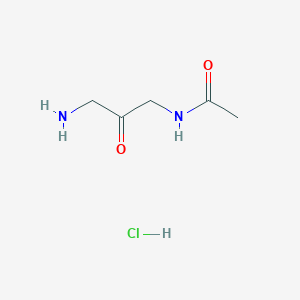
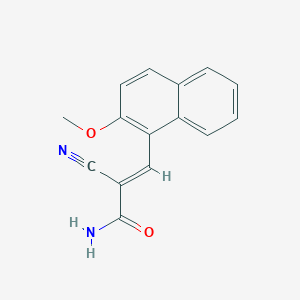
![5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2834855.png)
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)
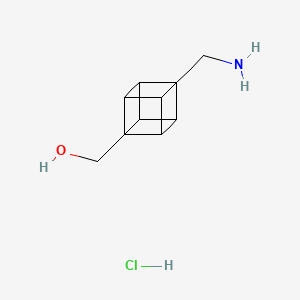
![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2834865.png)
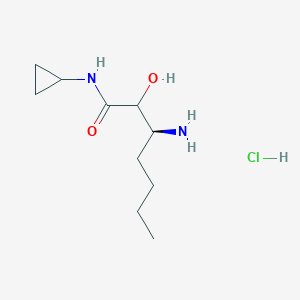
![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)
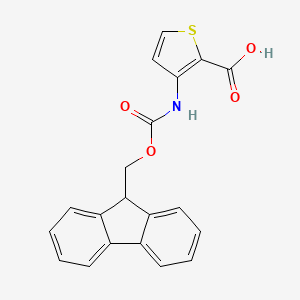
![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)
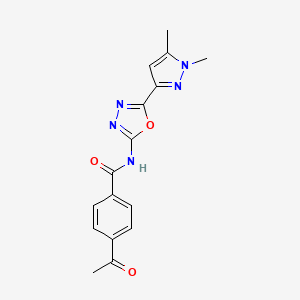
![2-(3,4-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2834874.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2834875.png)